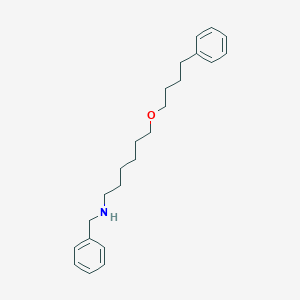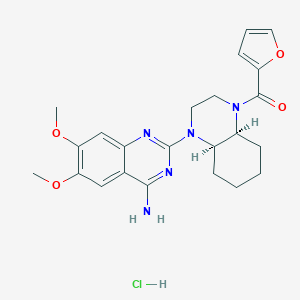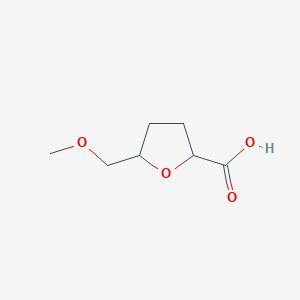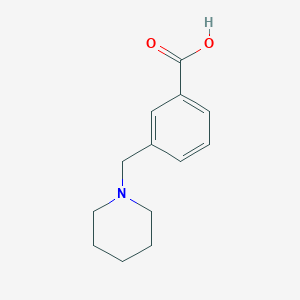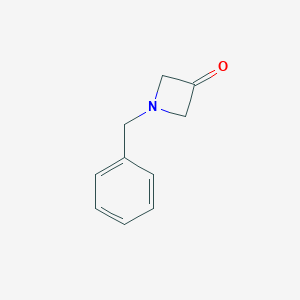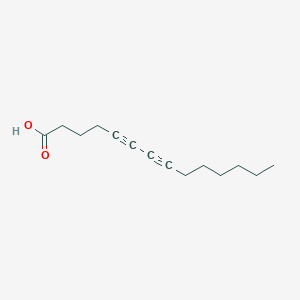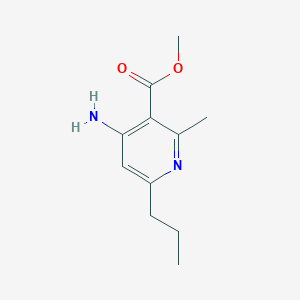
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate, also known as MAPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyridine derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors in the body. It has also been found to modulate the release of certain neurotransmitters, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to reduce pain by modulating the activity of certain pain receptors in the body. Additionally, it has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, it also has some limitations. Its mechanism of action is not yet fully understood, and its effects may vary depending on the specific cell type or tissue being studied.
Orientations Futures
There are several future directions for research on Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. More research is needed to determine its effectiveness against different types of cancer and to identify any potential side effects. Additionally, further studies are needed to explore its potential use in other areas, such as pain management and inflammation.
Méthodes De Synthèse
The synthesis of Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate involves the reaction of 4-cyanopyridine with 2-methyl-6-propyl-1,3-diaminopropane in the presence of methanol and acetic acid. The reaction is carried out at a temperature of 60-70°C for several hours. The resulting product is then purified using column chromatography to obtain pure Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate.
Applications De Recherche Scientifique
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Several studies have also reported its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
144291-46-3 |
|---|---|
Nom du produit |
Methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate |
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
methyl 4-amino-2-methyl-6-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-8-6-9(12)10(7(2)13-8)11(14)15-3/h6H,4-5H2,1-3H3,(H2,12,13) |
Clé InChI |
AWQUIKADTYZJPK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C(=N1)C)C(=O)OC)N |
SMILES canonique |
CCCC1=CC(=C(C(=N1)C)C(=O)OC)N |
Synonymes |
3-Pyridinecarboxylicacid,4-amino-2-methyl-6-propyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



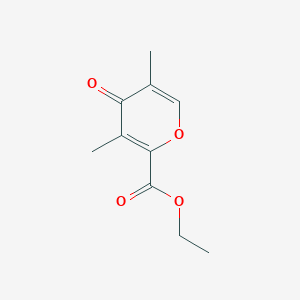
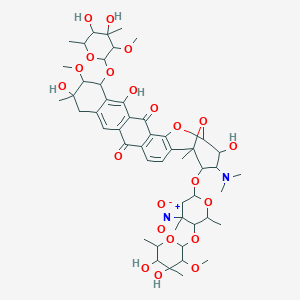
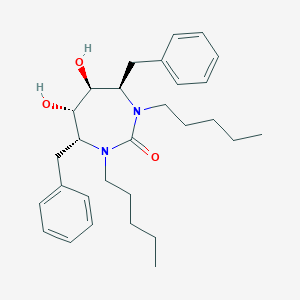
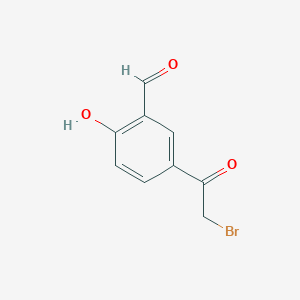
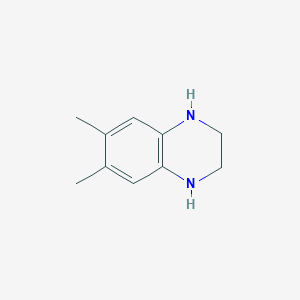
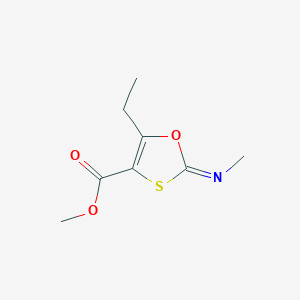
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)
